Aureofacin
Description
Structure
2D Structure
Properties
CAS No. |
39390-53-9 |
|---|---|
Molecular Formula |
C62H91N3O19 |
Molecular Weight |
1182.4 g/mol |
IUPAC Name |
2-[[(23E,25E,27E,29Z,31Z,33E,35E)-22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C62H91N3O19/c1-37-18-16-14-12-10-8-6-7-9-11-13-15-17-19-51(83-62-39(3)58(63)59(80)40(4)82-62)35-54(76)57(61(81)65-36-55(77)78)53(75)33-49(72)30-47(70)28-45(68)26-44(67)27-46(69)29-48(71)31-50(73)34-56(79)84-60(37)38(2)20-25-43(66)32-52(74)41-21-23-42(64-5)24-22-41/h6-19,21-24,37-40,43-47,50-51,53-54,57-60,62,64,66-70,73,75-76,80H,20,25-36,63H2,1-5H3,(H,65,81)(H,77,78)/b7-6-,10-8-,11-9+,14-12+,15-13+,18-16+,19-17+/t37?,38?,39-,40+,43?,44?,45?,46?,47?,50?,51?,53?,54?,57?,58+,59+,60?,62?/m0/s1 |
InChI Key |
MULIUBVVBQAVND-NQAACZLJSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)O)O)O)O)O)O)C(=O)NCC(=O)O)O)OC3C(C(C(C(O3)C)O)N)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@H](OC1OC\2CC(C(C(CC(=O)CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C\C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C(=O)NCC(=O)O)O)C)O)N |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)O)O)O)O)O)O)C(=O)NCC(=O)O)O)OC3C(C(C(C(O3)C)O)N)C |
Synonyms |
aureofacin aureophacin |
Origin of Product |
United States |
Biosynthesis and Fermentation Strategies
Biosynthetic Pathway Elucidation
The biosynthesis of aureofacin, like other polyene macrolides, can be broadly divided into the formation of the macrolide ring, the origin of any aromatic moieties, and the attachment of an aminosugar. annualreviews.org The entire process is orchestrated by a suite of enzymes encoded within a dedicated biosynthetic gene cluster.
Precursor Utilization and Metabolic Flux
The fundamental building blocks for the this compound macrolide ring are derived from primary metabolism, primarily through the acetate (B1210297) and propionate (B1217596) pathways. annualreviews.org Glucose is a common starting substrate, which is metabolized to form acetyl-CoA and propionyl-CoA. annualreviews.org These precursors are then carboxylated to malonyl-CoA and methylmalonyl-CoA, respectively, which serve as the extender units in the polyketide synthesis. annualreviews.org
Metabolic flux analysis, a technique used to quantify the flow of metabolites through a metabolic network, is a powerful tool for understanding and optimizing the production of secondary metabolites like this compound. d-nb.infonih.govmdpi.com By tracing the incorporation of stable isotopes, such as ¹³C-labeled glucose, into the final product, researchers can map the flow of carbon and identify potential bottlenecks in the biosynthetic pathway. d-nb.infofrontiersin.org For instance, studies on related antibiotic production have shown that redirecting carbon flux by suppressing competing pathways can significantly increase the yield of the desired secondary metabolite. biorxiv.org The supply of precursors from primary metabolism is a critical factor, and enhancing the flux towards acetyl-CoA and propionyl-CoA can be a key strategy for improving this compound production. biorxiv.org
Macrolide Ring Formation Mechanisms
This compound is a polyketide, synthesized by a large, multi-enzyme complex known as a polyketide synthase (PKS). nih.govetsu.edu Specifically, it is synthesized by a Type II PKS. nih.gov This enzymatic machinery catalyzes the sequential condensation of the acetate and propionate-derived extender units. annualreviews.org The process is analogous to fatty acid synthesis but with key differences in the reductive steps, leading to the characteristic polyene structure of alternating double bonds within the macrolide ring. annualreviews.org
The formation of the macrolide ring involves the following key steps:
Chain Initiation: An initial "starter" unit, typically acetyl-CoA or a related compound, is loaded onto the PKS. annualreviews.org
Chain Elongation: The growing polyketide chain is extended through the iterative addition of malonyl-CoA or methylmalonyl-CoA units. annualreviews.org
Cyclization: Once the polyketide chain reaches its full length, it undergoes an intramolecular cyclization to form the characteristic large lactone ring. annualreviews.org
The specific arrangement of double bonds in the polyene chromophore gives this compound its unique properties. annualreviews.org
Glycosylation and Post-Assembly Modifications
Following the formation of the macrolide ring (aglycone), the this compound molecule undergoes further modifications, including glycosylation. annualreviews.orgdichthuatsms.com This involves the attachment of one or more sugar moieties, typically an aminosugar like mycosamine, to the macrolide core. annualreviews.org This glycosylation step is crucial for the biological activity of many macrolide antibiotics. merckvetmanual.com
The process of glycosylation itself is a complex enzymatic cascade. nih.govcecam.org It begins with the synthesis of the sugar moiety from glucose, followed by its activation and subsequent transfer to the aglycone by specific glycosyltransferases. annualreviews.org These post-assembly modifications are critical for the final structure and function of the this compound molecule. frontiersin.orgnih.gov
Role of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of this compound are clustered together on the chromosome of the producing Streptomyces strain. frontiersin.orgnih.govjmicrobiol.or.kr This collection of genes is known as a biosynthetic gene cluster (BGC). frontiersin.orgnih.govnih.govfrontiersin.org The BGC for this compound contains all the necessary genetic information for its production, including the genes for the PKS enzymes, the enzymes involved in precursor supply, the glycosyltransferases, and regulatory genes that control the expression of the entire pathway. nih.govetsu.edugoogle.com
In Streptomyces lavendulae subsp. lavendulae CCM 3239 (formerly Streptomyces aureofaciens CCM 3239), the BGC responsible for producing a related compound, auricin, is designated as aur1. nih.govnih.gov This cluster contains genes highly similar to those found in other angucycline BGCs. nih.gov Interestingly, research has shown communication and interplay between adjacent BGCs, such as aur1 and aur2, in the biosynthesis of the initial aglycone structure. nih.gov The identification and manipulation of these BGCs are central to modern strategies for improving antibiotic production and for the discovery of novel natural products. jmicrobiol.or.krgoogle.com
Microbial Fermentation Methodologies for Production
The production of this compound is achieved through the fermentation of the producing microorganism, typically a strain of Streptomyces aureofaciens. hkbpublications.comfrontiersin.orgairccse.com Optimizing the fermentation process is critical for maximizing the yield and efficiency of antibiotic production.
Culture Medium Optimization
The composition of the culture medium has a profound impact on the growth of the microorganism and the biosynthesis of secondary metabolites like this compound. wu.ac.thfrontiersin.org Optimization of the medium components is a key strategy for enhancing production. airccse.comwu.ac.thfrontiersin.org
Statistical experimental designs, such as the Plackett-Burman design and response surface methodology (RSM), are powerful tools for systematically optimizing medium composition. airccse.comwu.ac.thwu.ac.th These methods allow for the simultaneous evaluation of multiple factors and their interactions, leading to a more efficient and effective optimization process compared to the traditional one-factor-at-a-time approach. airccse.com
Key components of the fermentation medium that are often optimized include:
Carbon Sources: While glucose is a common carbon source, the rate of its metabolism can influence secondary metabolite production. frontiersin.org Sometimes, more slowly assimilated carbon sources can enhance antibiotic synthesis. frontiersin.org Studies on Streptomyces aureofaciens have explored various carbon sources, including soluble starch. airccse.comwu.ac.th
Nitrogen Sources: The type and concentration of the nitrogen source, such as yeast extract, peanut meal, or ammonium (B1175870) sulfate, can significantly affect antibiotic yield. airccse.comwu.ac.th
Inorganic Salts: Minerals like phosphates, magnesium sulfate, and trace elements are essential for microbial growth and enzyme function. airccse.comwu.ac.th However, the concentration of some ions, like phosphate, can be inhibitory to secondary metabolism if not carefully controlled. frontiersin.org
A study on tetracycline (B611298) production by Streptomyces aureofaciens NCIM 2417 demonstrated a 2.87-fold increase in yield through statistical optimization of the production medium, highlighting the effectiveness of this approach. airccse.com Another study on a marine Streptomyces aureofaciens A3 strain used RSM to optimize the concentrations of starch, ammonium sulfate, and NaCl in the medium to enhance its antibacterial activity. wu.ac.thwu.ac.th
Table 1: Example of Initial and Optimized Medium Components for Streptomyces aureofaciens
| Component | Initial Medium (g/L) | Optimized Medium (g/L) | Reference |
| Soluble Starch | 10 | 11.06 - 12.07 | wu.ac.th |
| Ammonium Sulfate | 2 | 1.39 - 1.56 | wu.ac.th |
| K₂HPO₄ | 1 | - | wu.ac.th |
| MgSO₄·7H₂O | 1 | - | wu.ac.th |
| (NH₄)₂SO₄ | 2 | - | wu.ac.th |
| CaCO₃ | 2 | - | wu.ac.th |
| FeSO₄·7H₂O | 0.001 | - | wu.ac.th |
| MnCl₂·7H₂O | 1 | - | wu.ac.th |
| ZnSO₄·7H₂O | 0.001 | - | wu.ac.th |
| NaCl | 1 | 1.76 - 2.45 | wu.ac.thwu.ac.th |
| Peanut Meal (%) | - | 0.4% | airccse.com |
Strain Improvement and Genetic Engineering for Enhanced Production
To enhance the production of this compound, various strategies are employed to modify the producing organism, Streptomyces aureofaciens. These approaches range from traditional mutagenesis to advanced molecular genetic techniques. researchgate.netnih.gov
Classical Genetic Approaches
Classical, or forward, genetics involves inducing random mutations in the microbial population and then screening for variants with improved production capabilities. britannica.com This has been a cornerstone of strain improvement for industrial fermentations. researchgate.net
The process typically involves the following steps:
Mutagenesis : The microbial culture is exposed to a mutagen, which can be a physical agent like ultraviolet (UV) light or a chemical mutagen such as ethyl methanesulfonate (B1217627) (EMS). researchgate.net
Screening and Selection : The mutagenized population is then screened to identify individual mutants that exhibit higher yields of the desired antibiotic. This is often a labor-intensive process requiring the testing of thousands of colonies.
Strain Development : The superior mutants are then used in subsequent rounds of mutagenesis and screening to achieve cumulative improvements in productivity. researchgate.net
Protoplast fusion is another classical technique that can facilitate genetic recombination between two different strains, potentially combining the desirable traits of both parent strains. nih.gov This method has been used to generate improved yeast strains for fermentation processes. nih.gov
Molecular Genetic Strategies
With the advent of recombinant DNA technology, more targeted or rational approaches to strain improvement have become possible. These molecular genetic strategies, often referred to as reverse genetics, involve the direct manipulation of specific genes to enhance antibiotic production. britannica.comwikipedia.org
Key molecular genetic strategies include:
Gene Overexpression : Increasing the number of copies or enhancing the expression of key biosynthetic genes can lead to higher product yields. slu.se
Gene Knockout/Silencing : Inactivating genes that encode for competing metabolic pathways can redirect precursors towards the desired antibiotic biosynthesis. slu.se RNA interference (RNAi) is a technique that can be used to diminish the expression of specific genes. nih.gov
Promoter Engineering : Replacing the native promoters of biosynthetic genes with stronger, inducible, or constitutive promoters can significantly boost transcription and subsequent antibiotic production.
Gene Pyramiding : This strategy involves combining multiple beneficial genes from different sources into a single strain to achieve a more durable and enhanced phenotype. frontiersin.orgmdpi.com
These molecular techniques offer a more precise and often more efficient way to improve strains compared to the random nature of classical mutagenesis. nih.govnih.gov
Activation of Cryptic Biosynthetic Pathways
Genome sequencing of Streptomyces species has revealed that they possess a large number of biosynthetic gene clusters (BGCs) for secondary metabolites that are not expressed under standard laboratory conditions. nih.govjmicrobiol.or.kr These are often referred to as "silent" or "cryptic" pathways. jmicrobiol.or.kr Activating these cryptic pathways represents a promising strategy for discovering novel compounds and potentially increasing the production of known ones. mdpi.comwipo.int
Several methods have been developed to awaken these silent gene clusters:
Manipulation of Regulatory Genes : Many BGCs are controlled by specific regulatory genes within the cluster or by global regulators that affect multiple pathways. mdpi.com Overexpressing an activator gene or deleting a repressor gene can switch on a silent cluster.
Co-cultivation : Growing the producing strain with other microorganisms can sometimes induce the production of secondary metabolites that are not seen in pure cultures. nih.gov
Elicitor Induction : The addition of small molecules, known as elicitors, to the culture medium can trigger the expression of silent gene clusters. nih.govwipo.int
Ribosomal Engineering : Modifications to ribosomal proteins can sometimes lead to the activation of cryptic pathways. mdpi.com
Omics-Guided Approaches : Comparative transcriptomics (e.g., RNA-seq) and metabolomics can be used to identify the conditions or genetic modifications that lead to the expression of otherwise silent gene clusters. mdpi.comnih.gov
By understanding and manipulating the complex regulatory networks that govern secondary metabolism, researchers can unlock the full biosynthetic potential of Streptomyces aureofaciens for this compound production. jmicrobiol.or.kr
Table 2: Comparison of Strain Improvement Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Classical Genetics | Random mutagenesis followed by screening for improved producers. researchgate.net | Can be effective without prior knowledge of the biosynthetic pathway. | Time-consuming, labor-intensive, and results are random. britannica.com |
| Molecular Genetics | Targeted manipulation of specific genes involved in biosynthesis or regulation. wikipedia.orgslu.se | Precise, efficient, and allows for rational design of improved strains. nih.gov | Requires detailed knowledge of the genes and pathways involved. |
| Cryptic Pathway Activation | Inducing the expression of silent biosynthetic gene clusters. jmicrobiol.or.krmdpi.com | Potential to discover novel compounds and enhance production of known ones. wipo.int | Can be challenging to identify the correct triggers for activation. |
Structural Characterization and Elucidation
Complex Composition and Analog Identification
The substance known as aureofacin is not a single molecule but rather a complex of several related compounds. nih.govresearchgate.net Detailed investigations have identified its primary components and established their identities with other known antibiotics.
This compound Complex Components
The this compound complex is primarily composed of two major constituents: Partricin (B81090) A and Partricin B. nih.govresearchgate.net Through extensive structural studies, it has been definitively shown that these components are identical to other previously described antibiotics. Specifically, Partricin A is synonymous with Gedamycin, and Partricin B is identical to Vacidin. mdpi.commdpi.comresearchgate.net Therefore, the names 'Partricin A' and 'Gedamycin' can be used interchangeably, as can 'Partricin B' and 'Vacidin'. researchgate.net These compounds are produced by different isolates of Streptomyces aureofaciens. mdpi.com
The this compound complex belongs to the aromatic heptaene group of polyene macrolides, characterized by a large macrolactone ring with a heptaene chromophore and an alkyl-aromatic side chain. nih.gov
Table 1: Components of the this compound Complex and Their Synonyms
| This compound Component | Synonym |
|---|---|
| Partricin A | Gedamycin |
Structural Distinctions Among Complex Members
The primary structural difference between the main components of the this compound complex, Partricin A and Partricin B, lies in a single methyl group at the end of the p-aminobenzoyl side chain. nih.govresearchgate.net Partricin A (Gedamycin) possesses this N-methyl group, while Partricin B (Vacidin) does not. mdpi.com
Both Partricin A and B feature a heptaene chromophore with two cis double bonds located at positions C28-C29 and C30-C31 (28Z, 30Z). nih.govmdpi.comresearchgate.net This distinguishes them from other aromatic heptaenes like candicidins, where the cis bonds are at different locations (C26-C27 and C28-C29). nih.govmdpi.com Furthermore, the partricins contain more oxygen functions in the C1-C15 region of the macrolactone ring compared to candicidins. nih.govresearchgate.net
The absolute configuration of the numerous stereogenic centers in both Partricin A and B has been determined as 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, and 38S, with a proposed 41R configuration. mdpi.comresearchgate.net The geometry of the heptaene chromophore is established as 22E, 24E, 26E, 28Z, 30Z, 32E, and 34E. mdpi.comresearchgate.net
Advanced Spectroscopic Methodologies for Structural Determination
The elucidation of the complex structures of the this compound components has been heavily reliant on the application of advanced spectroscopic techniques, which provide detailed insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of the this compound complex. mdpi.commdpi.com Both one-dimensional (¹H) and two-dimensional (e.g., DQF-COSY, ROESY, HSQC, HMBC) NMR experiments have been employed to establish the complete stereochemistry of the components. researchgate.netnih.gov
¹H NMR was crucial in determining the geometry of the polyene chromophore. mdpi.com For instance, detailed ¹H NMR studies of mepartricins, the methyl esters of partricins, revealed ³J(H,H) coupling constants within the double bonds to be between 15.1 Hz and 15.6 Hz, confirming the E geometry for the all-trans isomers produced after photoisomerization. nih.govresearchgate.net The chemical shifts of the olefinic carbons (C22–C35) in ¹³C NMR spectra, ranging from 130 to 137 ppm, also support the E geometries of the double bonds in the isomerized form. nih.govresearchgate.net NMR spectroscopy is a powerful tool for studying dynamic processes and the three-dimensional structure of molecules in solution. bhu.ac.inresearchgate.netresearchgate.net
Mass Spectrometry (MS) in Structural Analysis
Mass spectrometry (MS) is an indispensable tool for analyzing the composition of the this compound complex and confirming the molecular weights of its components. nih.gov Native mass spectrometry, which preserves non-covalent interactions, is particularly useful for studying protein complexes and can be adapted for other large molecular assemblies. nih.govwaters.com
In the analysis of polyene macrolide complexes, MS can differentiate between components like Partricin A and Partricin B, which have different molecular masses due to the presence or absence of a methyl group. nih.gov Techniques like Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), offer high specificity and sensitivity for quantifying specific compounds within a complex mixture. proteomics.com.au This is achieved by selecting a specific parent ion and then monitoring a specific fragment ion after collision-induced dissociation. proteomics.com.au This method allows for the accurate detection and quantification of individual components in the this compound complex. proteomics.com.aunih.gov
Infrared (IR) Spectroscopy Contributions
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule, which aids in structural elucidation. libretexts.org The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. libretexts.orgresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Partricin A |
| Partricin B |
| Gedamycin |
| Vacidin |
X-ray Crystallography for Stereochemical Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. numberanalytics.comwikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can generate a detailed electron density map, which allows for the unambiguous determination of atomic positions, bond lengths, and the absolute configuration of chiral centers. wikipedia.orgnumberanalytics.comnih.gov This method is considered the primary approach for establishing the stereochemistry of complex molecules, providing crucial data for understanding their biological function and for rational drug design. nih.gov
While X-ray crystallography is a powerful tool for stereochemical elucidation, the structural analysis of the components of the this compound complex has primarily been accomplished through other advanced spectroscopic techniques. numberanalytics.comnumberanalytics.com Detailed stereochemical studies on Partricin A (Gedamycin) and Partricin B (Vacidin), the main constituents of this compound, have been conducted using a combination of 2D Nuclear Magnetic Resonance (NMR) experiments—such as DQF-COSY, TOCSY, ROESY, HSQC, and HMBC—aided by molecular dynamics simulations. researchgate.netsemanticscholar.orgmdpi.com These methods have successfully established the absolute configuration of the numerous stereogenic centers within these molecules without reference to a direct X-ray crystallographic analysis in the available literature. semanticscholar.orgmdpi.comnih.gov
Stereochemical Investigations and Isomerism
Polyene Chromophore Geometry
The this compound complex is composed of aromatic heptaene macrolide antibiotics, specifically Partricin A and Partricin B. mdpi.comnih.govmdpi.com A defining feature of these molecules is the large macrolactone ring containing a polyene system of seven conjugated double bonds, which acts as a chromophore. vt.edu Unlike non-aromatic heptaenes such as Amphotericin B which have an all-trans configuration, the components of this compound naturally exhibit a cis-trans geometry in their heptaene fragment. mdpi.comnih.gov
Detailed NMR-driven studies have precisely established the geometry of this polyene chromophore for both Partricin A and Partricin B. researchgate.netsemanticscholar.orgmdpi.com The configuration contains two Z (cis) double bonds located at positions C28-C29 and C30-C31. mdpi.comnih.govsemanticscholar.orgresearchgate.net The complete geometry of the heptaene system in its native state is determined as (22E, 24E, 26E, 28Z, 30Z, 32E, 34E). researchgate.netsemanticscholar.orgmdpi.comresearchgate.net This specific arrangement is supported by NMR data, including ³J H,H coupling constants and nuclear Overhauser effect (NOE) pathways. mdpi.com The coupling constants for the C28-C29 and C30-C31 double bonds were found to be approximately 11.5 Hz and 11.3 Hz, respectively, confirming their Z geometries, while the other double bonds showed coupling constants in the 15.2–15.5 Hz range, indicative of E geometries. mdpi.com
Table 1: Polyene Chromophore Geometry of this compound Components (Partricin A & B)
| Double Bond Position | Geometric Isomerism | Supporting Evidence (NMR) |
|---|---|---|
| C22-C23 | E (trans) | ³J H,H coupling constants ~15.2–15.5 Hz mdpi.com |
| C24-C25 | E (trans) | ³J H,H coupling constants ~15.2–15.5 Hz mdpi.com |
| C26-C27 | E (trans) | ³J H,H coupling constants ~15.2–15.5 Hz mdpi.com |
| C28-C29 | Z (cis) | ³J H,H coupling constant ~11.5 Hz mdpi.com |
| C30-C31 | Z (cis) | ³J H,H coupling constant ~11.3 Hz mdpi.com |
| C32-C33 | E (trans) | ³J H,H coupling constants ~15.2–15.5 Hz mdpi.com |
| C34-C35 | E (trans) | ³J H,H coupling constants ~15.2–15.5 Hz mdpi.com |
Photoisomerization Phenomena and Derivatives
The components of the this compound complex, Partricin A and Partricin B, are susceptible to a chromophore-straightening photoisomerization process. mdpi.comsemanticscholar.org When subjected to controlled irradiation by UV light, such as at a wavelength of 365 nm, the native cis-trans geometry of the heptaene chromophore is converted into an all-trans configuration. mdpi.com This photochemical reaction specifically involves the irreversible isomerization of the two cis-type bonds at positions C28 and C30 to trans bonds (28Z→28E and 30Z→30E). mdpi.comsemanticscholar.orgresearchgate.net This is the only structural change observed during the experiment under optimized conditions. mdpi.comsemanticscholar.org
The resulting all-trans derivatives are known as iso-Partricin A and iso-Partricin B. semanticscholar.orgnih.gov The identity of these photoisomers has been confirmed through detailed NMR studies, which show that all the ³J H,H coupling constants within the polyene double bonds are 15.1 Hz or higher, confirming the E geometry for the entire chromophore system. mdpi.com This structural modification from a bent cis-trans shape to a linear all-trans geometry has been shown to alter the biological properties of the molecules, leading to derivatives with potentially improved selective toxicity. mdpi.comsemanticscholar.orgresearchgate.net The process is typically carried out by dissolving the this compound complex in a solvent mixture, such as 95% methanol (B129727) and 5% water, and exposing it to monochromatic light for a period of a few hours. mdpi.com
Table 2: Photoisomerization of this compound Components
| Parameter | Description | Reference |
|---|---|---|
| Process | Photochemical Isomerization | mdpi.comsemanticscholar.org |
| Starting Compounds | Partricin A, Partricin B (from this compound complex) | mdpi.com |
| Initial Chromophore Geometry | 22E, 24E, 26E, 28Z, 30Z, 32E, 34E | mdpi.com |
| Condition | Irradiation with monochromatic light (e.g., λ = 365 nm) | mdpi.com |
| Structural Change | 28Z→28E and 30Z→30E switches | mdpi.comsemanticscholar.org |
| Resulting Derivatives | iso-Partricin A, iso-Partricin B | semanticscholar.orgnih.gov |
| Final Chromophore Geometry | All-trans | mdpi.commdpi.com |
| Nature of Reaction | Irreversible under experimental conditions | mdpi.comsemanticscholar.org |
Molecular and Cellular Mechanisms of Action
Antifungal Activities at the Cellular Level
Aureofacin's antifungal activity is largely attributed to its interactions with the fungal cell membrane. ontosight.ai Fungal cell membranes contain ergosterol (B1671047), a sterol that is critical for membrane integrity and function, similar to the role of cholesterol in mammalian cells. ontosight.aimdpi.com
Membrane Interaction and Disruption
As a polyene antibiotic, this compound interacts specifically with ergosterol in the fungal cell membrane. ontosight.ai This interaction leads to the formation of pores or channels within the membrane. ontosight.ainih.gov The creation of these pores disrupts the membrane's permeability, causing leakage of essential ions and intracellular components. ontosight.ainih.gov This loss of vital cellular contents disrupts normal cellular functions and ultimately leads to fungal cell death. ontosight.ainih.gov This mechanism is shared with other polyene antifungals like Amphotericin B and Nystatin, which also bind to ergosterol and form pores. microbiologyinfo.com Studies on other antifungal peptides have also shown membrane disruption as a primary mechanism, leading to cell leakage and death. nih.govnih.govresearchgate.net
Antibacterial Activities and Cellular Targets
While primarily known as an antifungal, some information suggests this compound may possess antibacterial activities. Antibacterial compounds commonly target essential bacterial processes such as cell wall synthesis, protein synthesis, and nucleic acid synthesis. nih.govmdpi.com
Inhibition of Nucleic Acid Synthesis
Inhibition of nucleic acid synthesis in bacteria typically involves interfering with DNA replication or RNA transcription. nih.govuobabylon.edu.iq Antibiotics targeting DNA synthesis may inhibit enzymes like DNA polymerase or DNA gyrase, while those targeting RNA synthesis often inhibit RNA polymerase. nih.govuobabylon.edu.iqopen.educreative-biolabs.com Some compounds can also interfere with the synthesis of nucleic acid precursors. uobabylon.edu.iqwikipedia.orglumenlearning.com While the search results mention general mechanisms of nucleic acid synthesis inhibition by antibacterial agents, specific details linking this compound directly to these targets in bacteria were not found in the provided snippets.
Disruption of Protein Synthesis Pathways
Bacterial protein synthesis occurs on ribosomes, which are composed of 30S and 50S subunits. nih.govsigmaaldrich.com Many antibiotics disrupt protein synthesis by binding to specific sites on these ribosomal subunits, interfering with processes like tRNA binding, peptide chain elongation, or ribosome assembly. lumenlearning.comsigmaaldrich.comnih.govelifesciences.org Some antibiotics, like aminoglycosides, bind to the 16S ribosomal RNA of the 30S subunit, causing misreading of mRNA and inhibiting protein synthesis. nih.govelifesciences.org Others, like macrolides, bind to the 50S subunit and block the polypeptide export tunnel. sigmaaldrich.com While the search results describe these general mechanisms of protein synthesis inhibition by various antibiotics, specific information detailing this compound's direct interaction with bacterial protein synthesis machinery was not explicitly available in the provided snippets.
Cell Wall Biosynthesis Modulation
The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell shape and integrity. biorxiv.orgnih.govfrontiersin.org Antibiotics targeting cell wall biosynthesis interfere with the synthesis or cross-linking of peptidoglycan precursors, leading to weakened cell walls and increased susceptibility to osmotic lysis. nih.govmdpi.comlumenlearning.comfrontiersin.org Examples include beta-lactams and glycopeptides, which inhibit enzymes involved in peptidoglycan synthesis. mdpi.comlumenlearning.com Some antimicrobial peptides also target cell wall synthesis by binding to precursors like Lipid II. frontiersin.orgmdpi.com Although the search results discuss bacterial cell wall biosynthesis and its inhibition by various agents, direct evidence specifically detailing how this compound modulates this process in bacteria was not found in the provided snippets.
Compound Information
| Compound Name | PubChem CID |
| This compound | 6450279 uni.lu |
Interactive Data Tables
Based on the provided text, detailed quantitative data suitable for interactive tables is limited. However, a conceptual table summarizing the mechanisms can be presented.
Table 1: Summary of this compound's Proposed Mechanisms of Action
| Target Organism | Cellular Target | Mechanism | Key Effects |
| Fungi | Cell Membrane (Ergosterol) | Binding to ergosterol, pore formation | Membrane disruption, leakage of intracellular components, cell death |
| Bacteria | (Potential Targets - based on general antibacterial mechanisms) | (Inhibition of Nucleic Acid Synthesis) | (Interference with DNA/RNA replication or transcription) |
| Bacteria | (Potential Targets - based on general antibacterial mechanisms) | (Disruption of Protein Synthesis) | (Interference with ribosomal function) |
| Bacteria | (Potential Targets - based on general antibacterial mechanisms) | (Cell Wall Biosynthesis Modulation) | (Interference with peptidoglycan synthesis) |
Antiviral Activity Mechanisms
Research indicates that this compound exhibits broad-spectrum antiviral activity against various viruses, including norovirus, rotavirus, parainfluenza, respiratory syncytial virus, and influenza virus, as well as coronaviruses. nih.gov This antiviral effect is not necessarily based on targeting specific viral pathways but rather by interfering with host-regulated pathways essential for viral replication. nih.gov Antiviral drugs can act at different stages of the viral replication cycle, such as attachment and entry into the host cell, uncoating of the virus, synthesis of viral components, assembly of new viruses, and release from the host cell. britannica.comyoutube.com While the precise mechanisms by which this compound interferes with host pathways for its antiviral activity require further detailed investigation, its broad activity suggests an interaction with fundamental cellular processes that multiple viruses exploit for replication. nih.gov
Broader Biological System Interactions (e.g., Immunomodulation, Anti-biofilm)
Beyond direct antimicrobial effects, this compound interacts with broader biological systems, demonstrating immunomodulatory and anti-biofilm activities. nih.govjst.go.jpbritannica.com
Modulation of Immune Responses
Secondary metabolites from Streptomyces species, including the producer of this compound, have shown significant contributions to immunomodulatory therapies. nih.gov These compounds can influence immune cell activity and antibody secretion, helping to manage infection and maintain immunological homeostasis. nih.gov Immunostimulants derived from Streptomyces can act non-specifically on the immune system by activating or favoring the activity of its components. nih.gov While the specific immunomodulatory mechanisms of this compound itself are not extensively detailed in the provided search results, its origin from a genus known for producing immunomodulatory compounds suggests a potential in this area.
Inhibition of Microbial Biofilm Formation
Microbial biofilms are structured communities of microorganisms encased in an extracellular matrix, contributing to increased resistance to antimicrobial agents and host immune responses. frontiersin.orgmdpi.commdpi.com this compound has been implicated in the inhibition of microbial biofilm formation. jst.go.jp Biofilm formation involves several stages, starting with the reversible attachment of planktonic cells to a surface, followed by irreversible attachment and the development of a mature biofilm embedded in an extracellular polymeric substance (EPS) matrix. frontiersin.orgmdpi.commdpi.com Strategies to combat biofilms include targeting bacterial adhesion, quorum sensing (cell-to-cell communication), and the EPS matrix. mdpi.commdpi.comfrontiersin.org While specific data on how this compound disrupts these processes is limited in the search results, its inclusion in the context of anti-biofilm activity suggests it may interfere with one or more stages of biofilm development or maintenance. jst.go.jp
Resistance Mechanisms in Target Organisms
The development of resistance is a significant challenge in the use of antimicrobial agents, including polyene macrolides like this compound. nih.govnih.gov Microorganisms can develop resistance through various mechanisms, such as limiting drug uptake, modifying the drug target, inactivating the drug, or actively pumping the drug out of the cell (efflux). nih.gov For polyene macrolide antibiotics, a primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to pore formation and cell death. mdpi.comontosight.ai Resistance to polyene macrolides, such as Amphotericin B, which shares a similar mechanism of action with this compound, can involve alterations in the sterol content or composition of the cell membrane, making the membrane less susceptible to disruption. mdpi.comresearchgate.net Additionally, changes in membrane permeability can also contribute to resistance by limiting the access of the antibiotic to its target. nih.gov While detailed resistance mechanisms specifically against this compound are not extensively described, the general mechanisms of resistance to polyene macrolides provide insight into potential pathways by which organisms might develop reduced susceptibility. mdpi.comnih.govresearchgate.net
Analogues, Derivatives, and Synthetic Biology Approaches
Design and Synthesis of Aureofacin Analogues
Designing and synthesizing analogues of this compound involves modifying its chemical structure to alter its physical and biological characteristics. This can be achieved through direct chemical reactions or by using a combination of biological and chemical methods (semisynthesis).
Chemical Derivatization Strategies
Chemical derivatization involves introducing new functional groups or modifying existing ones on the this compound molecule through direct chemical reactions. This approach can improve properties such as water solubility and potentially reduce toxicity. For instance, studies have explored the synthesis of N-glycosyl and trimethylammonium methyl ester derivatives of this compound to enhance water solubility. asm.orgnih.gov Chemical derivatization is a common technique in analytical chemistry to improve detection capabilities, alter chromatographic behavior, or stabilize analytes, and these principles can be applied to modifying complex molecules like polyene macrolides. researchgate.netnih.govspectroscopyonline.comnih.gov Specific chemical modifications, such as the formation of amides with various glycine (B1666218) esters, have been reported for this compound. jst.go.jp
Semisynthetic Modifications
Semisynthesis combines the advantages of fermentation (for producing the complex core structure) with chemical synthesis (for targeted modifications). This approach allows for the generation of derivatives that might be difficult or impossible to obtain solely through fermentation or total chemical synthesis. Semisynthetic derivatives of polyene macrolides, including this compound, have been investigated with the goal of creating compounds with lower toxicity. hilarispublisher.comasm.orgnih.govscispace.com For example, new water-soluble semisynthetic derivatives of this compound, such as N-glycosyl and trimethylammonium methyl ester derivatives, have been synthesized and studied for their effects on mammalian cells. asm.orgnih.gov These studies have shown that such modifications can influence the relationship between the concentration of the antibiotic and its effects on cell membrane permeability and cytostatic activity. asm.orgnih.gov
Glycoengineering of Polyene Macrolides
Glycoengineering focuses on altering the sugar moiety attached to the polyene macrolactone or introducing additional sugar residues. Since the sugar component, typically mycosamine, plays a role in the biological activity and pharmacological properties of polyenes, modifying it offers a pathway to new analogues. mdpi.comucd.ie Increased glycosylation, for instance, can improve water solubility and potentially reduce toxicity. mdpi.comresearchgate.net
Enzymatic Glycosylation
Enzymatic glycosylation utilizes glycosyltransferase enzymes to attach sugar molecules to the polyene macrolide. This method offers high specificity and regioselectivity compared to chemical glycosylation. Research has identified glycosyltransferases that are responsible for adding sugar residues to polyene macrolides. For example, NypY from Pseudonocardia sp. strain P1 and PegA from Actinoplanes caeruleus are glycosyltransferases that can catalyze the mannosylation of mycosaminyl sugars of polyene macrolides like amphotericin B and candicidins. researchgate.netasm.org While polyene glycosyltransferases often show limited tolerance for sugar donors other than their natural substrates, enzymatic methods to extend glycosylation are being explored for their biotechnological potential. ucd.ieasm.orgucd.ie
Genetic Manipulation of Glycosyltransferases
Genetic manipulation of the genes encoding glycosyltransferases in the producing organisms allows for the alteration of the glycosylation pattern of polyene macrolides. This can involve modifying existing glycosyltransferase genes to change their substrate specificity or introducing heterologous glycosyltransferase genes from other organisms. asm.orgucd.ie For instance, heterologous expression of nypY and pegA in Streptomyces nodosus (an amphotericin producer) and Streptomyces albidoflavus (a candicidin (B1668254) producer) has resulted in the production of disaccharide-modified polyenes. researchgate.netasm.org Creating hybrid glycosyltransferases by exchanging domains between different enzymes is another strategy being investigated to broaden sugar flexibility and facilitate the production of novel glycoengineered polyenes. ucd.ie
Pathway Engineering for Novel Compound Generation
Pathway engineering involves the genetic manipulation of the entire biosynthetic gene cluster responsible for producing polyene macrolides. This approach allows for more fundamental changes to the macrolactone structure, the attached sugar, or other modifications. By altering genes involved in polyketide synthesis, post-PKS modifications (like oxidation and glycosylation), or regulatory elements, researchers can direct the organism to produce novel polyene structures. ucd.iehilarispublisher.comresearchgate.netnih.gov Significant progress has been made in the genetic analysis and manipulation of Streptomyces species that produce polyenes like nystatin, amphotericin B, candicidin, pimaricin, and rimocidin. ucd.iehilarispublisher.com This has led to the engineered biosynthesis of several new polyene analogues that would be difficult to obtain through chemical synthesis alone. ucd.ie Strategies include reprogramming polyketide synthases, engineering late-stage modification enzymes, and introducing genes for alternative tailoring reactions. ucd.iehilarispublisher.comresearchgate.netasm.org The goal is to generate libraries of novel compounds and gain a deeper understanding of structure-activity relationships to develop polyenes with improved therapeutic indices. ucd.iehilarispublisher.com
Heterologous Expression of Biosynthetic Gene Clusters
Heterologous expression is a powerful strategy in natural product research that involves cloning and expressing the biosynthetic gene cluster (BGC) for a compound in a host organism different from its natural producer. This approach is valuable for several reasons, including activating cryptic gene clusters that are not expressed under laboratory conditions in the native host, improving the yield of compounds, and facilitating the production of novel analogues or derivatives mdpi.comnih.gov.
While the provided search results discuss heterologous expression of BGCs in general, particularly in Streptomyces hosts which are common producers of polyene macrolides like this compound, specific detailed research findings on the heterologous expression specifically of the this compound (partricin) BGC were not prominently found in the initial search results. However, the principles and techniques described for other BGCs in Streptomyces are applicable.
Heterologous expression typically involves identifying the complete BGC responsible for the biosynthesis of the target compound, cloning it into a suitable vector, and transforming it into a chosen host strain nih.govnih.gov. Streptomyces albus J1074 is frequently used as an effective heterologous host due to its fast growth, efficient genetic tools, and naturally minimized genome, which can reduce interference from native metabolic pathways mdpi.commdpi.com.
The success of heterologous expression can be influenced by the metabolic characteristics of the host cell, as competitive consumption of precursors by native pathways can impact the production of the desired compound mdpi.com. Advances in synthetic biology, including tools for rapid cloning and engineering of BGCs, have significantly facilitated heterologous expression efforts nih.gov. Techniques like transformation-associated recombination (TAR) in Saccharomyces cerevisiae and other whole-pathway direct cloning methods have been developed to efficiently capture large BGCs, including those for polyketides which can exceed 40 kb nih.govfrontiersin.org.
Although a specific detailed study on the heterologous expression of the this compound BGC was not retrieved, the general principles and methods of heterologous expression of polyene macrolide BGCs in Streptomyces hosts are well-established and would be the basis for such an endeavor for this compound. Research on related polyene macrolides and angucyclines demonstrates the feasibility and utility of this approach for understanding biosynthetic pathways and producing these complex molecules mdpi.comdntb.gov.uanih.gov.
De Novo Pathway Reconstruction
De novo pathway reconstruction involves building a biosynthetic pathway from scratch in a host organism, often using genes from different sources or engineered enzymes, to produce a target molecule or a library of analogues. This differs from heterologous expression, which typically involves transferring an existing BGC. While the term "de novo" in biology often refers to synthesis from simple precursors frontiersin.org, in the context of synthetic biology and natural products, it can also refer to the reconstruction of a known or designed pathway in a host that does not naturally produce the compound.
The search results provided general information about de novo biosynthesis pathways, such as purine (B94841) nucleotide biosynthesis frontiersin.org, and the reconstruction of metabolic models for organisms like Streptomyces albus to develop strategies for de novo production of natural products mdpi.com. There is also mention of de novo TAG biosynthesis pathways in Streptomyces coelicolor and their reconstruction in E. coli unr.edu.ar.
However, specific detailed research findings on the de novo reconstruction of the entire this compound biosynthetic pathway were not found in the provided search results. Reconstructing a complex polyene macrolide pathway like this compound de novo would be a significant undertaking, requiring a thorough understanding of each enzymatic step involved in the assembly of the polyketide chain, the modifications (hydroxylation, glycosylation, etc.), and the incorporation of the aromatic and aminosugar moieties.
Research into the biosynthesis of polyene macrolides, including the identification of the genes and enzymes involved, is a necessary prerequisite for any de novo reconstruction effort annualreviews.org. Studies characterizing the initial steps of biosynthesis for related compounds, such as auricin (produced by a strain formerly classified as Streptomyces aureofaciens), provide insights into the enzymatic machinery involved in aromatic polyketide synthesis by Type II polyketide synthases (PKS) nih.gov.
De novo pathway reconstruction for a molecule like this compound would likely involve:
Identifying all the genes encoding the necessary PKS modules, tailoring enzymes (e.g., hydroxylases, methyltransferases), glycosyltransferases, and regulatory elements.
Optimizing the expression of these genes in a chosen host, potentially requiring balancing enzyme levels and ensuring precursor availability.
Engineering enzymes or pathways to potentially create novel this compound analogues with altered properties.
While the provided search results highlight the potential of synthetic biology for natural product discovery and engineering, including the reconstruction of pathways mdpi.comnih.gov, a specific case study detailing the de novo reconstruction of the complete this compound biosynthetic pathway was not available within the search scope. The complexity of polyene macrolide biosynthesis suggests that such an endeavor would be a cutting-edge area of research.
Analytical and Research Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique employed to separate components within a mixture based on their differential affinities for a stationary phase and a mobile phase. fao.orglabinsights.nljasco-global.com This principle allows for the isolation and subsequent analysis of individual compounds, even from complex matrices. fao.orglabinsights.nl
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized liquid chromatography technique that employs high pressures to enhance separation efficiency. labinsights.nljasco-global.comchromtech.com It is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. jasco-global.comchromtech.com The separation in HPLC is achieved by the differential interaction of analytes with a stationary phase packed in a column as they are carried through by a liquid mobile phase. jasco-global.comchromtech.com Different types of stationary phases and mobile phases can be used, allowing for the separation of compounds based on properties such as polarity. chromtech.comresearchgate.net Separated components are detected as they elute from the column, typically by detectors such as UV-Vis or diode array detectors, which generate a signal proportional to the concentration of each component. jasco-global.comchromtech.comresearchgate.netnih.gov The position of peaks in the resulting chromatogram is characteristic of a compound, enabling qualitative identification when compared to standards, while the peak area or height allows for quantitative analysis. jasco-global.comresearchgate.net HPLC has been specifically mentioned as a technique used, optionally in a preparative scale (prep-HPLC), in the isolation process of Aureofacin. ptchm.pl
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.govnih.govmsacl.orgresearchgate.net This coupling allows for the separation of complex mixtures by LC, followed by the detection and identification of the separated components based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. fao.orglabinsights.nlnih.gov LC-MS/MS is particularly valuable for the analysis of complex samples and for achieving lower limits of detection and quantification compared to HPLC with conventional detectors. nih.govnih.govmsacl.org It is extensively used for the determination and confirmation of various compounds, including antibiotics, in diverse matrices. nih.govnih.govmsacl.orgresearchgate.net The mass spectrometer provides information on the molecular weight and structural details of the analytes, aiding in their positive identification. fao.orglabinsights.nl
Other Chromatographic Methods (Ion Chromatography, Capillary Electrophoresis, Thin-Layer Chromatography, Gas Chromatography)
Beyond HPLC and LC-MS/MS, other chromatographic and separation techniques contribute to the comprehensive analysis of chemical compounds.
Ion Chromatography (IC) is a specialized liquid chromatography method primarily used for the separation and quantification of ionic species. labinsights.nlufag-laboratorien.chshimadzu.comepfl.ch It typically employs ion exchange as the separation mechanism and conductivity detection. shimadzu.comepfl.ch While mainly applied to inorganic ions, it can also be used for the analysis of organic acids and other ionic organic compounds. shimadzu.com
Capillary Electrophoresis (CE) is a separation technique that separates molecules based on their size and charge in an electric field within a narrow capillary tube. nih.govufag-laboratorien.chepfl.chresearchgate.net CE offers high separation efficiency, short analysis times, and requires minimal sample volume. nih.govresearchgate.net It is suitable for the analysis of a wide range of compounds, including charged molecules. nih.govepfl.chresearchgate.net
Thin-Layer Chromatography (TLC) is a simple and cost-effective planar chromatography technique where the stationary phase is a thin layer of adsorbent material coated on a plate. labinsights.nlufag-laboratorien.ch Compounds are separated as the mobile phase moves up the plate by capillary action. fao.org TLC is often used for qualitative analysis, screening, and monitoring the progress of reactions or purification steps. labinsights.nlufag-laboratorien.ch High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version offering improved separation efficiency and suitability for both qualitative and quantitative analysis. nih.gov
Gas Chromatography (GC) is a chromatographic technique where the mobile phase is a gas. fao.orglabinsights.nlufag-laboratorien.ch It is used for the separation of volatile or semi-volatile compounds that can be vaporized without decomposition. fao.orglabinsights.nl GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification. fao.orgnih.gov While GC is a powerful technique, its applicability to this compound would depend on the compound's volatility and thermal stability.
These diverse chromatographic methods provide complementary approaches for the separation, purification, and analysis of this compound, depending on the specific research objective and the nature of the sample matrix.
Bioassay Techniques for Activity Profiling
Bioassay techniques are essential for evaluating the biological activities of compounds like this compound, which is known to exhibit antimicrobial properties. nih.gov These assays assess the effects of a substance on living organisms, cells, or enzymes. byjus.comhoihohaptphcm.org
In Vitro Antimicrobial Assays
In vitro antimicrobial assays are conducted in a laboratory setting to determine the ability of a compound to inhibit or kill microorganisms. nih.govwoah.orgmdpi.combiomerieux.com These assays are crucial for screening potential antimicrobial agents and determining their potency against specific bacterial or fungal strains. nih.govwoah.orgmdpi.combiomerieux.com Common methods include:
Disk Diffusion Method: This qualitative or semi-quantitative method involves placing paper disks impregnated with the test compound on an agar (B569324) plate inoculated with the microorganism. nih.govmdpi.comnjppp.com The compound diffuses into the agar, and the presence and size of a clear zone of inhibition around the disk indicate antimicrobial activity. nih.govmdpi.comnjppp.com
Dilution Methods (Broth or Agar Dilution): These quantitative methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism. nih.govwoah.orgmdpi.com In broth dilution, the compound is serially diluted in a liquid medium, and each dilution is inoculated with the microorganism. nih.gov In agar dilution, varying concentrations of the compound are incorporated into the agar medium before inoculation. nih.govwoah.orgmdpi.com
These assays provide valuable data on the spectrum of activity and potency of this compound against various microbial pathogens. nih.govwoah.orgmdpi.combiomerieux.com
Cell-Based Bioactivity Screens (Excluding Clinical Human Trials)
This compound is a chemical compound, specifically an antibiotic, originally isolated from Streptomyces aureofaciens. Research into this compound and similar natural products often employs advanced 'omics' technologies to understand their biosynthesis, regulation, and mechanisms of action. These technologies provide a comprehensive view of the biological systems involved.
6.3. Advanced Omics Technologies in this compound Research Advanced omics technologies, including genomics, metagenomics, proteomics, and metabolomics, play a crucial role in the discovery and characterization of natural products like this compound. These approaches enable researchers to gain a comprehensive understanding of the biological systems involved in the production and activity of these compounds. nih.govuniversiteitleiden.nl By analyzing the complete set of genes (genomics), the genetic material from environmental samples (metagenomics), the entire protein complement (proteomics), and the full range of metabolites (metabolomics), scientists can uncover biosynthetic pathways, regulatory mechanisms, and the molecular targets of these bioactive molecules. nih.govuniversiteitleiden.nl
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Pathways
Aureofacin is a member of the aromatic polyketide family, a class of natural products known for their diverse biological activities. escholarship.org The genetic instructions for making these complex molecules are encoded in what are known as biosynthetic gene clusters (BGCs). nih.govacs.org A significant challenge in natural product research is that many of these BGCs are not active, or "silent," under standard laboratory conditions. nih.govjmb.or.kr
Researchers are now turning to advanced techniques to awaken these silent clusters and understand the intricate enzymatic steps involved in producing compounds like this compound. escholarship.org The biosynthesis of aromatic polyketides in fungi, for instance, involves large, multi-part enzymes called non-reductive polyketide synthases (NRPKSs). escholarship.org Understanding how these enzymatic assembly lines function is crucial. escholarship.orgrsc.org Computational tools like PathPred are also being employed to predict metabolic pathways, leveraging data on chemical transformations to infer new biosynthetic routes. pharmafeatures.com This can help piece together the complex puzzle of how organisms naturally produce these valuable compounds. pharmafeatures.com Furthermore, chemoproteomics, which uses chemical probes to identify active enzymes, is emerging as a powerful tool to quickly uncover the proteins involved in these pathways. frontiersin.org
Rational Design of Derivatives with Tuned Biological Properties
Scientists are not only interested in understanding how this compound is made but also in how it can be improved. Through a process called rational design, researchers aim to create new versions, or derivatives, of this compound with enhanced or tailored biological activities. researchgate.netnih.gov This involves making specific chemical modifications to the original molecule. researchgate.net
For example, studies have been conducted on creating water-soluble derivatives of similar polyene macrolide antibiotics to explore their effects. researchgate.net The core idea is to alter the structure of the compound to improve its effectiveness or reduce potential toxicity. researchgate.net This approach has been successfully applied to other antibiotics, such as Bacitracin, where new derivatives were created by modifying key structural components. nih.gov By understanding the relationship between the structure of this compound and its biological function, scientists can strategically design new molecules with optimized properties.
Application of Advanced Synthetic Biology Tools
Synthetic biology is providing a powerful toolkit to revolutionize the discovery and production of natural products like this compound. acs.orgchalmers.se This field combines principles from biology and engineering to design and build new biological systems. nih.gov One of the key applications is the use of "chassis" organisms, such as well-understood bacteria or yeast, to produce compounds of interest. chalmers.sefrontiersin.org
By transferring the BGC for this compound into a host organism that is easier to grow and manipulate, researchers can potentially increase production yields and facilitate the creation of new derivatives. acs.orgfrontiersin.org Advanced techniques like CRISPR/Cas-based genome editing allow for precise modifications to these genetic pathways. jmb.or.kr Furthermore, synthetic biology enables the "refactoring" of BGCs, where the natural genetic regulation is replaced with well-characterized control elements to ensure reliable and high-level production of the desired compound. frontiersin.org This approach follows a design-build-test-learn cycle, allowing for rapid optimization of production processes. nih.govchalmers.se
Exploration of Diverse Microbial Sources for Related Compounds
The search for new antibiotics is expanding to some of the most extreme and underexplored environments on Earth. frontiersin.orgoup.com Scientists believe that microorganisms in these unique ecological niches may produce novel bioactive compounds. frontiersin.org These environments include deep-sea sediments, caves, and even the ice sheets of Greenland. frontiersin.orgoup.com
Actinomycetes, the group of bacteria that includes the producer of this compound, Streptomyces aureofaciens, are known to be a rich source of antibiotics. nih.govetsu.edu Researchers are isolating and screening these bacteria from diverse locations, including soil and marine environments, in the hope of discovering new compounds with similar or improved properties to this compound. biorxiv.orgekb.eg The rationale is that the unique environmental pressures in these habitats may have driven the evolution of novel biosynthetic capabilities. frontiersin.org
Understanding Resistance Evolution at a Molecular Level
A critical aspect of developing new antibiotics is understanding how bacteria might become resistant to them. Bacteria can develop resistance through two main strategies: by mutating their own genes or by acquiring resistance genes from other bacteria through a process called horizontal gene transfer. asm.orgredalyc.org
For many antibiotics that target the ribosome, a key piece of cellular machinery, resistance can arise from modifications to the ribosome itself. elifesciences.org For instance, the enzyme Cfr methylates a specific nucleotide in the ribosome, which can confer resistance to multiple classes of antibiotics. elifesciences.org Studies using directed evolution, a laboratory method that mimics natural selection, are helping to reveal the molecular basis of how such resistance can emerge and be enhanced. elifesciences.org By understanding the potential evolutionary pathways to resistance at a molecular level, scientists can be better prepared to design antibiotics that are less prone to being rendered ineffective by bacterial evolution. asm.orgredalyc.orgnih.gov This includes studying the structure of the antibiotic's target and how mutations can interfere with binding. nih.gov
Q & A
Q. What experimental approaches are recommended for determining the antimicrobial spectrum of Aureofacin?
To systematically assess this compound’s antimicrobial activity, researchers should:
- Conduct agar dilution or broth microdilution assays to measure Minimum Inhibitory Concentrations (MICs) against Gram-positive, Gram-negative, and multidrug-resistant bacterial strains .
- Include positive controls (e.g., known antibiotics like vancomycin) and negative controls (solvent-only treatments) to validate assay conditions.
- Use Clinical and Laboratory Standards Institute (CLSI) guidelines for standardized protocols to ensure reproducibility .
Q. How should researchers design dose-response experiments to assess this compound’s efficacy in vitro?
- Employ a logarithmic concentration range (e.g., 0.1–100 µg/mL) to capture nonlinear effects.
- Use sigmoidal curve fitting (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess potency .
- Integrate time-kill kinetics studies to evaluate bactericidal vs. bacteriostatic effects over 24–72 hours .
Q. What methodologies are optimal for investigating this compound’s mechanism of action?
- Apply transcriptomic profiling (RNA-seq) to identify gene expression changes in treated vs. untreated bacterial cells .
- Perform molecular docking simulations to predict interactions between this compound and target proteins (e.g., bacterial cell wall synthesis enzymes) .
- Validate findings using gene knockout models to confirm target essentiality .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity profiles of this compound across mammalian cell lines?
- Conduct a meta-analysis of existing studies, stratifying data by cell type, exposure duration, and assay methodology (e.g., MTT vs. LDH assays) .
- Perform dose-escalation studies with primary human cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293) to compare toxicity thresholds .
- Apply multivariate regression to identify confounding variables (e.g., serum concentration in culture media) .
Q. What advanced statistical models are suitable for analyzing time-dependent efficacy of this compound in longitudinal studies?
Q. How should researchers design a PICOT framework for clinical trials evaluating this compound’s therapeutic potential?
- Population (P): Patients with methicillin-resistant Staphylococcus aureus (MRSA) infections.
- Intervention (I): Intravenous this compound at 10 mg/kg/day.
- Comparison (C): Standard care (vancomycin).
- Outcome (O): Microbiological eradication at 7 days.
- Time (T): 14-day follow-up .
Methodological Guidelines for Data Reporting
- Tables: Organize dose-response data with columns for concentration, efficacy metrics (e.g., % inhibition), and statistical significance (p-values). Use Roman numerals for table labels (e.g., Table I) .
- Figures: Include high-resolution chromatograms (HPLC) for purity analysis and time-kill curves with error bars representing SEM .
- Systematic Reviews: Follow PRISMA guidelines to synthesize conflicting data, emphasizing study quality assessment using tools like GRADE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
